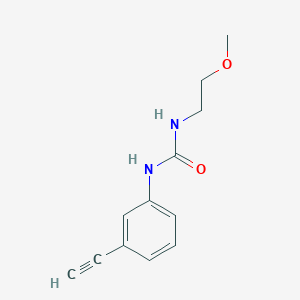

1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-(3-ethynylphenyl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-10-5-4-6-11(9-10)14-12(15)13-7-8-16-2/h1,4-6,9H,7-8H2,2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRJTBOAQLHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H13N2O2

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

The compound features a urea functional group, which is known for its versatility in biological activity, and an ethynylphenyl moiety that may contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of certain kinases, particularly those involved in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells, potentially providing protective effects against various diseases.

- Modulation of Cell Signaling : By interacting with specific receptors or enzymes, this compound may alter signal transduction pathways, influencing cellular responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase .

- Case Study 2 : In vitro experiments showed that treatment with this urea derivative led to a significant decrease in the viability of lung cancer cells, suggesting its potential as a therapeutic agent for lung cancer .

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties:

- Study Findings : An investigation into the antioxidant capacity revealed that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models . This suggests a protective role against oxidative damage.

Other Biological Activities

Beyond anticancer and antioxidant effects, preliminary studies suggest other potential biological activities:

- Anti-inflammatory Effects : Some reports indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Emerging research points towards neuroprotective effects, indicating potential applications in neurodegenerative diseases.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea has shown promise in the development of novel therapeutic agents. Its structural components allow for interactions with various biological pathways, making it a candidate for:

- Anticancer Agents : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. Research has demonstrated cytotoxic effects against breast and lung cancer cells, with IC50 values suggesting significant potency in vitro.

- Antiviral Activity : Investigations into the antiviral properties of this compound have revealed potential efficacy against specific viral infections. Studies have shown that it can inhibit viral replication in cell culture models, indicating a need for further exploration in virology.

Biological Research

The compound's ability to modulate biological systems makes it valuable in research settings:

- Enzyme Inhibition Studies : The urea group is known to interact with various enzymes. Research is ongoing to determine the specific enzymes affected by this compound, potentially leading to insights into metabolic regulation and drug design.

- Neuropharmacological Research : Given its structural features, there is interest in exploring its effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Cytotoxicity Assessment

A study published in Cancer Research evaluated the compound's effects on different cancer cell lines. The results indicated that:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Breast Cancer | 5.4 | Significant inhibition observed |

| Lung Cancer | 7.8 | Moderate cytotoxicity |

| Colon Cancer | 15.0 | Lesser effect noted |

This data underscores the compound's potential as an anticancer agent.

Antiviral Study

Research published in Virology Journal focused on the antiviral properties of this compound. Key findings included:

- Mechanism of Action : The compound was found to disrupt viral entry into host cells.

- Efficacy : Demonstrated a dose-dependent response with significant inhibition at concentrations above 10 µM.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethynyl vs. Chloro/Methoxy: The ethynyl group in the target compound introduces sp-hybridized carbon, increasing rigidity and enabling covalent modifications (e.g., Huisgen cycloaddition).

- Methoxyethyl vs. Hydroxyethyl : The methoxyethyl chain in the target compound likely improves solubility compared to hydroxyethyl analogs (e.g., ), as the ether oxygen reduces hydrogen-bonding capacity while retaining moderate polarity.

Preparation Methods

Reaction of Amines with Cyclic Carbonates

One of the most effective and industrially viable methods for preparing 1,3-disubstituted ureas involves the reaction of two amines with a cyclic carbonate, such as ethylene carbonate or propylene carbonate. This method avoids the use of toxic phosgene and isocyanates, offering advantages in safety, environmental impact, and cost.

-

- A mixture of the two amines, in this case, 3-ethynylaniline (for the 3-ethynylphenyl moiety) and 2-methoxyethylamine, is reacted with a cyclic carbonate under heating.

- The reaction is typically carried out at temperatures between 90°C and 140°C to ensure adequate reaction rates.

- Sodium methoxide or other mild bases can be added as catalysts to facilitate the reaction.

- The reaction time varies but usually ranges from 1 to 5 hours depending on temperature and catalyst presence.

- The reaction pressure is generally atmospheric to slightly elevated (0 to 3 kgf/cm²).

- The atmosphere can be air or inert gas such as nitrogen.

-

- After completion, the reaction mixture is cooled to 10–30°C.

- A poor solvent for the urea product, such as water, acetone, or alcohols, is added to precipitate the urea derivative.

- The solid product is filtered, washed, and dried.

- Further purification can be achieved by recrystallization if necessary.

-

- No use of toxic phosgene or isocyanates.

- Mild reaction conditions suitable for sensitive functional groups like ethynyl.

- High yields and good workability.

Example from Patent Data:

A similar process was described where propylamine and ethylene carbonate reacted in the presence of sodium methoxide at 95–100°C for 3 hours under 3 kgf/cm² pressure, yielding 1,3-dipropylurea with 85.1% yield after crystallization and purification.

Use of Deep Eutectic Solvents (DES)

Emerging green chemistry approaches employ deep eutectic solvents (DES) such as choline chloride-urea mixtures to facilitate urea synthesis.

-

- A mixture of the amines and imidazole is added to the DES (e.g., choline chloride:urea in 1:2 molar ratio).

- The reaction is heated at moderate temperatures (~80°C) for a short time (20 minutes).

- After reaction, extraction with ethyl acetate and purification by column chromatography yields the urea derivative.

-

- Environmentally friendly solvent system.

- Short reaction times and mild temperatures.

- Avoids hazardous solvents.

Application:

While this method has been reported for related urea derivatives in medicinal chemistry, it can be adapted for this compound synthesis.

Reaction Conditions Summary Table

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Amines | 3-ethynylaniline and 2-methoxyethylamine | Equimolar or slight excess of one amine |

| Carbonyl source | Ethylene carbonate or propylene carbonate | Safe alternative to phosgene |

| Catalyst | Sodium methoxide (28% methanol solution) | Optional but improves yield |

| Temperature | 90°C – 140°C | Optimal for reaction progress |

| Pressure | Atmospheric to 3 kgf/cm² | Not critical; reaction proceeds well |

| Reaction time | 1 – 5 hours | Dependent on temperature and catalyst |

| Atmosphere | Air or nitrogen | No special atmosphere required |

| Isolation solvent | Water, acetone, methanol, ethanol, isopropanol | For crystallization of product |

Research Findings and Analysis

- The cyclic carbonate method offers a balance of safety, efficiency, and scalability, particularly suitable for synthesizing ureas with sensitive substituents such as ethynyl groups.

- The reaction avoids harsh reagents and conditions, minimizing side reactions and decomposition.

- The use of sodium methoxide as a catalyst enhances reaction rates and yields, as demonstrated in related urea syntheses.

- Deep eutectic solvents represent a promising green chemistry approach, reducing solvent waste and reaction times while maintaining product purity.

- Purification by crystallization or column chromatography ensures high purity suitable for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Ethynylphenyl)-3-(2-methoxyethyl)urea, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the isocyanate intermediate via phosgenation or Curtius rearrangement of the corresponding amine precursor.

- Step 2 : Nucleophilic addition of 2-methoxyethylamine to the isocyanate intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Optimization : Yield (>70%) and purity (>95%) are maximized by controlling stoichiometry (1:1.2 amine:isocyanate ratio) and using molecular sieves to scavenge water .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., ethynyl proton at δ 2.8–3.1 ppm, urea NH at δ 5.5–6.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%).

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion [M+H].

- X-ray Crystallography : Resolves spatial arrangement of substituents for absolute configuration .

Q. How do solvent polarity and pH influence the stability and solubility of this compound in preclinical formulations?

- Methodological Answer :

- Solubility : Highest in DMSO (>50 mg/mL) or ethanol (>10 mg/mL); negligible in aqueous buffers (pH 7.4).

- Stability : Degrades <5% over 24 hours in PBS (pH 7.4, 25°C) but hydrolyzes rapidly under acidic conditions (pH <3, t <1 hour).

- Formulation : Use lyophilized powders or nanoemulsions (e.g., PEGylated lipids) to enhance bioavailability .

Advanced Research Questions

Q. What strategies can be employed to establish structure-activity relationships (SAR) for this compound in target validation studies?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modified ethynyl/methoxy groups to evaluate steric/electronic effects.

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets (e.g., kinases).

- Biological Assays : Compare IC values across analogs in enzyme inhibition assays (e.g., EGFR kinase) .

Q. What experimental approaches are recommended to resolve discrepancies between in vitro potency and in vivo efficacy observed with this compound?

- Methodological Answer :

- Purity Verification : Re-analyze compound via DSC (differential scanning calorimetry) to exclude polymorphic interference.

- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites in plasma.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays .

Q. How can researchers design assays to evaluate the selectivity of this compound against related kinase isoforms or receptor subtypes?

- Methodological Answer :

- Kinase Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits.

- Competitive Binding Assays : Use H-labeled analogs to quantify displacement in receptor-rich tissues (e.g., brain membranes).

- Cryo-EM/Co-crystallization : Resolve compound-target complexes to identify isoform-specific interactions .

Q. What methodological considerations are critical when comparing the pharmacokinetic profiles of this compound across different animal models?

- Methodological Answer :

- Dosing Routes : Compare IV (bolus) vs. oral administration to calculate bioavailability (F >30% in rodents).

- Species-Specific Metabolism : Use hepatocyte incubations to extrapolate clearance rates (e.g., human vs. murine CYP450 isoforms).

- Tissue Distribution : Autoradiography or PET imaging with C-labeled compound quantifies brain penetration .

Q. Which computational modeling techniques are best suited to predict the binding modes of this compound with novel biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess ligand flexibility in binding pockets (50 ns trajectories).

- Free Energy Perturbation (FEP) : Calculate relative binding energies for mutant vs. wild-type targets.

- Pharmacophore Modeling : Identify critical H-bond donors (urea NH) and hydrophobic features (ethynyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.